synthesis of Cyclohexylmethyl 2-pyridyl ketone
synthesis of Cyclohexylmethyl 2-pyridyl ketone
An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl 2-pyridyl ketone
Abstract
Cyclohexylmethyl 2-pyridyl ketone is a valuable heterocyclic ketone that serves as a key intermediate and building block in medicinal chemistry and materials science. Its structural motif, combining a flexible cycloaliphatic group with a rigid, coordinating pyridyl ring, makes it an attractive scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the principal synthetic strategies for Cyclohexylmethyl 2-pyridyl ketone, designed for researchers, chemists, and drug development professionals. We will delve into three core synthetic paradigms: organometallic addition to pyridine electrophiles, acylation of organometallic reagents with activated pyridine-2-carboxylic acid derivatives, and the oxidation of a precursor secondary alcohol. The discussion emphasizes the underlying chemical principles, the rationale for methodological choices, and provides detailed, field-proven protocols to empower scientists in their synthetic endeavors.
Introduction and Strategic Overview
The synthesis of 2-acylpyridines is a cornerstone of heterocyclic chemistry, owing to their prevalence in biologically active molecules and their utility as ligands in catalysis.[1][2] The target molecule, Cyclohexylmethyl 2-pyridyl ketone, presents a straightforward yet illustrative synthetic challenge. A retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approach.
Caption: Retrosynthetic analysis of Cyclohexylmethyl 2-pyridyl ketone.
This guide is structured around these three logical pathways, offering a comparative analysis to facilitate method selection based on laboratory-specific constraints such as scale, cost, and available equipment.
Method 1: Organometallic Addition to a Pyridine Nitrile Electrophile
This is arguably the most direct and classical approach for forging the ketone's carbon skeleton. It leverages the high nucleophilicity of organometallic reagents and the electrophilic nature of the nitrile carbon.
Scientific Principle and Rationale
The core of this method is the addition of a cyclohexylmethyl organometallic reagent, typically a Grignard (Cyclohexylmethylmagnesium bromide) or an organolithium species, to 2-cyanopyridine. Organometallic reagents are potent nucleophiles and strong bases; however, the reaction with a nitrile is highly chemoselective.[3] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the desired ketone.
The choice of an organomagnesium (Grignard) reagent is often preferred over an organolithium counterpart for additions to enolizable ketones or nitriles, as the lower basicity of the Grignard reagent can minimize side reactions like deprotonation at the alpha-position.[3]
Experimental Protocol
Step A: Preparation of Cyclohexylmethylmagnesium Bromide
-
To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of cyclohexylmethyl bromide (1.0 eq) in the anhydrous solvent dropwise to the magnesium suspension. Initiation may require gentle warming or the addition of a small iodine crystal.
-
Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Reaction with 2-Cyanopyridine and Hydrolysis
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by slowly pouring the mixture into a stirred solution of aqueous acid (e.g., 2 M HCl) cooled in an ice bath.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ketone.
Caption: Workflow for synthesis via organometallic addition to nitrile.
Method 2: Acylative Coupling with Activated Pyridine-2-Carboxylic Acid
This strategy involves activating 2-picolinic acid (pyridine-2-carboxylic acid) to create a highly reactive acylating agent, which is then coupled with a cyclohexylmethyl organometallic nucleophile. This approach offers versatility through the choice of activating group.
Scientific Principle and Rationale
Direct reaction of a carboxylic acid with a Grignard reagent is unproductive for ketone synthesis, as the acidic proton is rapidly quenched, and the resulting carboxylate is generally unreactive. Therefore, the carboxylic acid must be converted into a more electrophilic derivative. While acid chlorides are classic choices, they are often too reactive, leading to a double addition of the organometallic reagent to form a tertiary alcohol.
A superior alternative is the use of S-(2-pyridyl) thioates.[4] These compounds exhibit attenuated reactivity, allowing for the selective formation of the ketone. The reaction is often accelerated by the addition of a copper(I) catalyst, which is believed to proceed via an organocuprate intermediate, further enhancing selectivity.[5] This method provides excellent yields and avoids the over-addition problem.
Experimental Protocol
Step A: Synthesis of S-(2-Pyridyl) 2-pyridinecarbothioate
-
Suspend 2-picolinic acid (1.0 eq) in a suitable solvent like dichloromethane.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of 2-picolinoyl chloride.[6][7]
-
In a separate flask, prepare a solution of 2-pyridinethiol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane.
-
Cool the thiol solution to 0 °C and add the freshly prepared 2-picolinoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude thioester, which can be purified by chromatography or recrystallization.
Step B: Copper-Catalyzed Coupling with Grignard Reagent
-
To a solution of the S-(2-pyridyl) 2-pyridinecarbothioate (1.0 eq) in anhydrous THF at -10 °C, add a catalytic amount of copper(I) cyanide (CuCN, ~5 mol%).
-
Slowly add the previously prepared Cyclohexylmethylmagnesium bromide solution (1.1 eq) while maintaining the low temperature.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.
-
Purify via silica gel chromatography to afford the target ketone. High yields (often >85%) are typically reported for this type of coupling.[4]
| Parameter | Method 1 (Nitrile) | Method 2 (Thioester) |
| Key Electrophile | 2-Cyanopyridine | S-(2-Pyridyl) 2-pyridinecarbothioate |
| Key Challenge | Potential for side reactions if starting materials are not pure. | Requires a two-step sequence to prepare the activated ester. |
| Selectivity | Generally good; imine intermediate prevents over-addition. | Excellent; avoids tertiary alcohol formation. |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reagent Cost | 2-Cyanopyridine is relatively inexpensive. | 2-Picolinic acid and 2-pyridinethiol are also accessible. |
Table 1: Comparison of key parameters for Method 1 and Method 2.
Method 3: Oxidation of Cyclohexylmethyl(pyridin-2-yl)methanol
This two-step approach decouples the carbon-carbon bond formation from the establishment of the ketone functionality. It is particularly advantageous if the precursor alcohol is readily accessible or if other functional groups in a more complex molecule are incompatible with highly reactive organometallics.
Scientific Principle and Rationale
The first step involves the synthesis of the secondary alcohol, Cyclohexylmethyl(pyridin-2-yl)methanol, typically via the addition of a cyclohexylmethyl Grignard reagent to 2-pyridinecarboxaldehyde. The second, crucial step is the selective oxidation of this secondary alcohol to the corresponding ketone.[8]
A wide array of oxidizing agents can accomplish this transformation.[9][10] The choice of oxidant is critical and depends on factors like scale, desired reaction conditions (acidic vs. neutral), and tolerance for heavy metal waste.
-
Chromium-based Reagents: Pyridinium chlorochromate (PCC) is a common choice that works under milder, non-aqueous conditions, preventing over-oxidation.[11] However, the toxicity and disposal of chromium waste are significant drawbacks.
-
DMSO-based Reagents (e.g., Parikh-Doering): The sulfur trioxide pyridine complex in the presence of DMSO and a tertiary amine provides a mild and metal-free oxidation.[12] This method is often preferred for its operational simplicity and less hazardous waste profile.
-
Periodinanes (e.g., Dess-Martin Periodinane): DMP is a highly reliable and mild oxidant that provides high yields of ketones at room temperature. Its primary disadvantages are the high cost and potentially explosive nature if not handled correctly.
Experimental Protocol (using Parikh-Doering Oxidation)
Step A: Synthesis of Cyclohexylmethyl(pyridin-2-yl)methanol
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF at 0 °C, add a solution of Cyclohexylmethylmagnesium bromide (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash, dry, and concentrate to yield the crude alcohol, which can be purified or used directly in the next step.
Step B: Parikh-Doering Oxidation
-
Dissolve the crude alcohol (1.0 eq) in a mixture of anhydrous DMSO and dichloromethane.
-
Add triethylamine (3.0-5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise, ensuring the temperature remains low.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane. Wash the combined organic layers with dilute acid, water, and brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography.
Caption: Two-stage workflow for the synthesis via oxidation.
Conclusion and Method Selection
The can be successfully achieved through several robust and reliable methods.
-
Method 1 (Nitrile Addition) is the most direct C-C bond-forming approach and is excellent for its atom economy and straightforward execution.
-
Method 2 (Acylative Coupling) , particularly via a thioester intermediate, offers superior control and often higher yields, making it a trustworthy choice for avoiding over-addition side products.
-
Method 3 (Oxidation) provides strategic flexibility, allowing the synthesis to be performed in two distinct stages. This is highly valuable in the context of complex molecule synthesis where mild, late-stage functionalization is required.
The optimal choice depends on the specific objectives of the research. For rapid, large-scale access, Method 1 is highly attractive. For syntheses requiring maximum control and yield, Method 2 is often the superior choice. For integrating the synthesis into a multi-step sequence, the strategic decoupling offered by Method 3 is invaluable. Each method, grounded in fundamental principles of organic chemistry, provides a reliable pathway to this important synthetic building block.
References
-
Kröhnke, F. The Kröhnke Pyridine Synthesis. Wikipedia. [Link]
-
Organic Syntheses. Ketone, cyclohexyl methyl. Organic Syntheses Procedure. [Link]
- Google Patents. Preparation method of 2-acetylpyridine. CN109503469B.
- Google Patents.
-
ResearchGate. Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. ResearchGate. [Link]
-
Rashid, U., et al. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
-
LookChem. Preparation of Cyclohexyl methyl ketone. Chempedia. [Link]
- Google Patents. A kind of preparation method of 2- acetylpyridine. CN109503469A.
-
Liu, W., et al. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Journal of the American Chemical Society. [Link]
-
ACS Publications. A Ketone Synthesis via Cu(I)-Catalyzed Regioselective Coupling of 2-Pyridylthioesters with Grignard Reagents. The Journal of Organic Chemistry. [Link]
-
Huang, G., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
SciSpace. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. [Link]
-
Ramón, D. J., & Yus, M. Catalytic asymmetric alkylation of ketones using organometallic reagents. PubMed. [Link]
-
Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]
-
Seki, M. New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents. American Chemical Society. [Link]
-
Chemistry LibreTexts. Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
NIST. Cyclohexanone. NIST WebBook. [Link]
- Google Patents. Process for the oxidation of primary and secondary alcohols. US3444216A.
-
Chemistry LibreTexts. Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
mzCloud. Cyclohexyl phenyl ketone. mzCloud. [Link]
-
Zipse, H. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. SYNTHESIS. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Reddit. Organometallic addition to an enolizable ketone. r/Chempros. [Link]
-
Tojo, G., & Fernández, M. I. Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
-
ResearchGate. Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. ResearchGate. [Link]
-
Chemguide. Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
ACS Publications. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]
-
YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Leah4sci. [Link]
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals - American Chemical Society [acs.digitellinc.com]
- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
